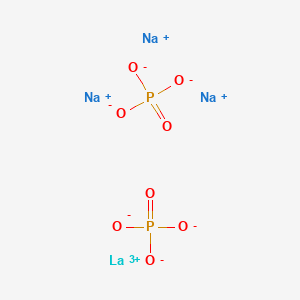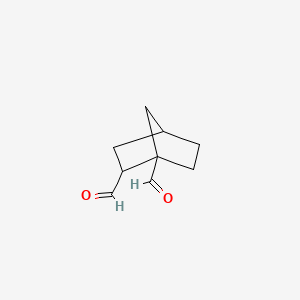
tert-Butyl 1-methyl-1-(3-tolyl)ethyl peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dodecylamino)propylamino]acetic acid hydrochloride typically involves the reaction of dodecylamine with 3-chloropropylamine, followed by the addition of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3-(dodecylamino)propylamino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
2-[3-(dodecylamino)propylamino]acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and other organic compounds.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 2-[3-(dodecylamino)propylamino]acetic acid hydrochloride involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(dodecylamino)propylamino]ethanol
- **2-[3-(dodecylamino)propylamino]propionic acid
- **2-[3-(dodecylamino)propylamino]butyric acid
Uniqueness
Compared to similar compounds, 2-[3-(dodecylamino)propylamino]acetic acid hydrochloride is unique due to its specific structural features that confer distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction and disruption .
Properties
CAS No. |
93777-09-4 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-(2-tert-butylperoxypropan-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C14H22O2/c1-11-8-7-9-12(10-11)14(5,6)16-15-13(2,3)4/h7-10H,1-6H3 |
InChI Key |
CHFRYGOPMRHWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


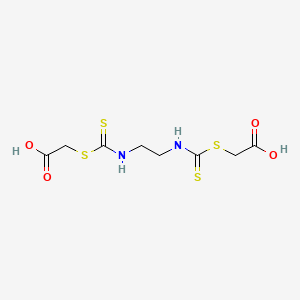

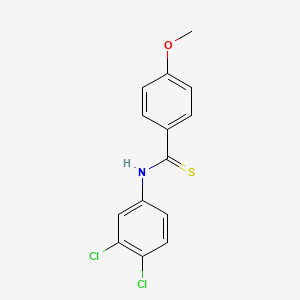
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)


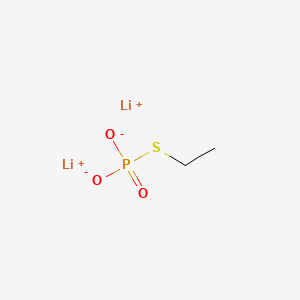

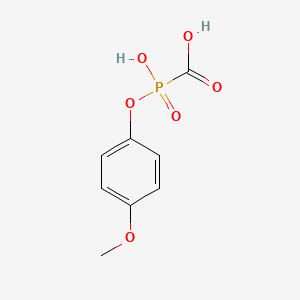
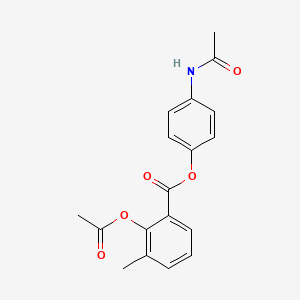
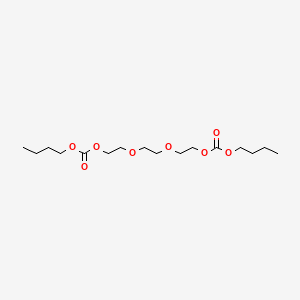
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
